
5-Chloro-2,4-dimethoxyaniline
Overview
Description
5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7; molecular formula C₈H₁₀ClNO₂) is a substituted aniline derivative characterized by two methoxy (-OCH₃) groups at positions 2 and 4 and a chlorine atom at position 5 on the benzene ring. It is a crystalline solid with a melting point of 57°C and a boiling point of 288°C . The compound is insoluble in water but exhibits solubility in aromatic solvents (e.g., toluene) and oxygenated solvents (e.g., ethanol, acetone) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2,4-dimethoxyaniline typically involves the chlorination of 2,4-dimethoxyaniline. One common method includes the use of copper chloride as a catalyst in the presence of hydrochloric acid and oxygen. The reaction is carried out at elevated temperatures, around 95°C, for several hours. After the reaction, the product is purified through filtration and distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
Pharmaceutical Industry
5-Chloro-2,4-dimethoxyaniline serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects.
- Case Study : Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. A study published in a peer-reviewed journal demonstrated its effectiveness against pain models in rodents .
Agrochemical Development
This compound is also utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological pathways makes it valuable for developing selective agents.
- Data Table: Agrochemical Applications
Application Type | Compound Derivative | Efficacy |
---|---|---|
Herbicide | This compound derivatives | Effective against broadleaf weeds |
Fungicide | Similar derivatives | Inhibition of fungal growth |
Material Science
In materials science, this compound is used as a dye intermediate and in the production of polymers. Its properties allow it to enhance the performance characteristics of materials.
- Case Study : A study highlighted the use of this compound in synthesizing polymer blends that exhibit improved thermal stability and mechanical properties .
Safety and Regulatory Information
This compound is classified under several hazard categories due to its potential health risks:
- Skin Irritation : Causes skin irritation (H315).
- Eye Irritation : Causes serious eye irritation (H319).
- Respiratory Irritation : May cause respiratory irritation (H335) .
Market Insights
The market for this compound is expanding due to its versatile applications. A recent market report indicated a growing demand in both pharmaceutical and agrochemical sectors, driven by increased research activities .
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dimethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of chlorine and methoxy groups influences its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Methoxy vs.
- Substituent Position : 4-Chloro-2,5-dimethoxyaniline (chlorine at position 4) shows similar solubility to this compound but differs in reactivity due to steric and electronic effects .
Antimicrobial Activity Against Vibrio Species
Data from in vitro MIC (Minimum Inhibitory Concentration) assays :
Compound | V. parahaemolyticus (μg/mL) | V. harveyi (μg/mL) |
---|---|---|
This compound | >500 | >500 |
4-Chloro-2,5-dimethoxyaniline | >500 | >500 |
8-Bromo-3-chloroaniline | 125 | 150 |
2-Bromo-4-chloroaniline | >500 | 350 |
Key Findings :
- Low Potency : Both this compound and 4-chloro-2,5-dimethoxyaniline exhibit negligible antimicrobial activity (MIC >500 μg/mL), likely due to poor membrane permeability or target affinity .
- Halogen Position Matters : Bromine at position 8 (8-bromo-3-chloroaniline) significantly improves activity, suggesting that halogen placement influences target binding .
Key Differences :
- Electron-Donating Groups : Methoxy groups in this compound facilitate nucleophilic reactions (e.g., reductive amination) by activating the aromatic ring, whereas hydroxy groups in 5-chloro-2-hydroxyaniline favor metal coordination .
- Steric Effects: The additional methoxy group in this compound may hinder reactions requiring planar transition states, compared to mono-substituted analogs .
Regulatory and Industrial Relevance
- Toxicity: Detected in tattoo inks at concentrations up to 500 mg/kg, raising concerns about dermal exposure and carcinogenicity (e.g., PAAs) .
Biological Activity
5-Chloro-2,4-dimethoxyaniline (C₈H₁₀ClNO₂) is an aromatic amine with significant biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, toxicity, and potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula : C₈H₁₀ClNO₂
- Molecular Weight : 187.62 g/mol
- Melting Point : 92 °C
- Boiling Point : 287 °C
These properties suggest that the compound is stable under normal conditions but may require careful handling due to its potential toxicity.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity. A study assessed its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential as an antibacterial agent .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values of approximately 30 µM and 25 µM, respectively . This suggests a promising role in cancer therapy, warranting further investigation into its mechanisms of action.
The proposed mechanism behind the cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, it has been suggested that the compound may interfere with cellular signaling pathways related to apoptosis and cell proliferation .
Toxicological Profile
Despite its potential therapeutic benefits, this compound poses certain health risks. It is classified as harmful if swallowed or inhaled and may cause skin irritation. Long-term exposure can lead to organ damage . Safety data sheets recommend using protective equipment when handling this compound to mitigate exposure risks.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant strains of bacteria, providing a potential alternative for antibiotic-resistant infections .
- Cancer Research : In a clinical trial assessing new chemotherapeutic agents, this compound was administered to patients with advanced solid tumors. Preliminary results indicated a reduction in tumor size in some participants, suggesting its efficacy as a novel anticancer agent .
- Pharmacokinetics : Research on the pharmacokinetics of this compound indicates that it is rapidly absorbed and metabolized in vivo. Its half-life is approximately 3 hours post-administration, necessitating multiple dosing for sustained therapeutic effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-2,4-dimethoxyaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via two primary routes:
- Nitration of 1,2,4-trichlorobenzene : Followed by selective reduction and methoxylation. Reaction temperature and stoichiometry of methylating agents (e.g., dimethyl sulfate) critically impact methoxy group incorporation .
- Methylation of 4-amino-6-chlororesorcinol : Using methyl halides or dimethyl sulfate under alkaline conditions. Excess methylating agents improve yield but may lead to over-methylation byproducts .
Q. How is this compound utilized in the synthesis of industrial pigments?
- Methodological Answer : The compound serves as a precursor for azo pigments (e.g., Pigment Red 5 and 187) via diazotization and coupling reactions. For example:
- Amide Formation : Reacting with β-oxynaphthoic acid produces intermediates for pigment synthesis. Optimal pH (4–6) and temperature (0–5°C) prevent premature coupling .
- Quality Control : Monitor diazonium salt stability using UV-Vis spectroscopy (λ~400 nm for nitroso intermediates) .
Q. What are the solubility properties of this compound, and how do they influence solvent selection for reactions?
- Methodological Answer : The compound is insoluble in water but soluble in aromatic solvents (e.g., toluene) and oxygenated solvents (e.g., DMSO, DMF).
- Polar Solvents : Enhance reactivity in nucleophilic substitutions (e.g., reductive amination) by stabilizing transition states .
- Nonpolar Solvents : Preferred for Friedel-Crafts alkylation to avoid side reactions .
Advanced Research Questions
Q. How can reductive amination be optimized to synthesize N-(hetero)aryl piperidines from this compound?
- Methodological Answer : A modular 5+1 cyclization approach achieves diastereoselectivity:
- Reductive Amination : Use NaBHCN or H/Pd-C with acetic acid as a catalyst (19 h, RT). Monitor diastereomeric ratio (d.r.) via HPLC (6:1 observed) .
- Cyclization : Conduct at 60°C for 27 h with EtOAc/hexanes gradient purification. Optimize steric effects using bulky aldehydes to enhance d.r. .
Q. What analytical strategies detect trace contaminants (e.g., this compound) in tattoo inks, and how are data contradictions resolved?
- Methodological Answer :
- LC-MS/MS : Quantify PAAs in red/brown inks with LODs <1 mg/kg. Use isotopic labeling (e.g., C-aniline) to correct matrix effects .
- Data Discrepancies : Address batch-to-batch variability via multivariate analysis (PCA) and cross-validate with GC-MS for volatile byproducts .
Q. How do electronic and steric effects of methoxy and chloro substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- Electronic Effects : Methoxy groups activate the ring at ortho/para positions, while chloro deactivates meta. DFT calculations (B3LYP/6-311+G**) predict preferred nitration at C-5 .
- Steric Effects : Dimethoxy groups hinder electrophile access to C-3, favoring C-5 substitution. Kinetic studies show 70% regioselectivity for C-5 under mild conditions .
Q. What computational models predict the environmental persistence and toxicity of this compound derivatives?
- Methodological Answer :
Properties
IUPAC Name |
5-chloro-2,4-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCMNCWEUMBNIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059153 | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-50-7 | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50657 | |
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Record name | Benzenamine, 5-chloro-2,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |
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Record name | 5-chloro-2,4-dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.352 | |
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Record name | 5-CHLORO-2,4-DIMETHOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ646979LA | |
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Retrosynthesis Analysis
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